![molecular formula C6H7F3N2S B1415062 4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 1036482-64-0](/img/structure/B1415062.png)
4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Overview
Description
Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds : The compound has been used in the synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione, demonstrating its utility in producing optically active compounds. This process involves cycloaddition reactions with azomethine ylide, forming spirocyclic cycloadducts (Gebert & Heimgartner, 2002).
Drug Discovery Applications : It serves as a building block in synthesizing thiazoles, which are valuable in drug discovery. Specifically, 4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, which can be further transformed for radiopharmaceutic applications (Colella et al., 2018).
Molecular and Electronic Structure Studies : Investigations have been conducted on the molecular and electronic structure of related thiazol-2-amine compounds, providing insights into their chemical properties and potential applications in materials science (Özdemir et al., 2009).
Chemical Synthesis and Photophysical Properties : Research into the photophysical properties of thiazoles derived from 4-methylthiazole, including 5-N-Arylamino-4-methylthiazoles, has shown potential applications in materials science, particularly in the study of fluorescence and molecular orbitals (Murai et al., 2017).
Catalysis in CO2 Fixation : Thiazolium carbene-based catalysts, related to the compound , have been developed for the N-formylation and N-methylation of amines using CO2. This represents a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).
Potential Therapeutic Agents : Synthesized bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole have been evaluated for their potential as therapeutic agents against Alzheimer's disease and diabetes. This showcases the compound's significance in medicinal chemistry research (Ramzan et al., 2018).
Antibacterial Activity : The compound has also been synthesized and tested for antibacterial activity, highlighting its potential in the development of new antibiotics (Uwabagira et al., 2018).
Anticancer Research : Derivatives of thiazol-2-amine have been synthesized and evaluated for their anticancer activity, indicating the compound's relevance in cancer research (Yakantham et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-4-2-12-5(11-4)10-3-6(7,8)9/h2H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOHJORSZWWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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